4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine
Description
4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine (CAS: 341965-52-4) is a pyrimidine derivative characterized by three distinct substituents:
- 4-Chlorophenoxy group at position 4 of the pyrimidine core.
- [(4-Chlorophenyl)sulfanyl]methyl group at position 6, introducing a sulfur-based substituent with a chlorinated aromatic moiety.
- 3-Pyridinyl group at position 2, contributing nitrogen-based electronic effects.
This compound is synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution, as inferred from analogous pyrimidine syntheses in the literature .
Properties
IUPAC Name |
4-(4-chlorophenoxy)-6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3OS/c23-16-3-7-19(8-4-16)28-21-12-18(14-29-20-9-5-17(24)6-10-20)26-22(27-21)15-2-1-11-25-13-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWSZCHYFWGMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=N2)OC3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 445.34 g/mol. The structure includes a pyrimidine ring substituted with various functional groups, which contribute to its biological properties.
Structural Features
- Chlorophenoxy Group : Enhances lipophilicity and may influence receptor interactions.
- Sulfanyl Group : Known to impart various biological activities, including enzyme inhibition.
- Pyridine Substitution : Often associated with improved pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing chlorophenyl and pyrimidine rings have been reported to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound is also noted for its enzyme inhibitory potential. Studies have shown that pyrimidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in several physiological processes . The sulfanyl group in the structure may enhance this inhibitory activity by facilitating interactions with the active sites of these enzymes.
Anticancer Properties
Compounds similar to this pyrimidine derivative have been evaluated for anticancer activity. In vitro studies have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings from recent studies include:
- Substituent Effects : Variations in substituents on the pyrimidine ring can significantly alter potency. For example, the introduction of electron-withdrawing groups like chlorine enhances biological activity compared to electron-donating groups .
- Hybridization and Conformation : The spatial arrangement of substituents affects binding affinity to target enzymes or receptors. Rigidity in certain conformations has been linked to increased potency against specific targets .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Enzyme Inhibition | AChE and urease inhibitors | |
| Anticancer | Induces apoptosis in cancer cells |
Study 1: Antimicrobial Efficacy
A study conducted on various chlorophenyl-pyrimidine derivatives demonstrated that modifications at the 4-position significantly enhanced antibacterial efficacy. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for drug development .
Study 2: Enzyme Inhibition Analysis
In a detailed enzyme inhibition study, the compound was tested against AChE using spectrophotometric methods. Results indicated a competitive inhibition mechanism with an IC50 value in the low micromolar range, suggesting significant potential for treating neurodegenerative diseases where AChE is implicated .
Comparison with Similar Compounds
Target Compound
- Positions 2, 4, 6: 3-Pyridinyl, 4-chlorophenoxy, [(4-chlorophenyl)sulfanyl]methyl.
- Key Features : Dual chlorophenyl groups enhance lipophilicity; 3-pyridinyl may improve solubility and hydrogen bonding.
Comparative Compounds
Physicochemical Properties
Notes:
- The target compound’s higher molar mass (465.3 g/mol) reflects its dual chlorophenyl groups and 3-pyridinyl substituent.
- Sulfanyl groups (target, 338961-02-7) confer moderate lipophilicity, while sulfonyl (478031-54-8) increases polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
